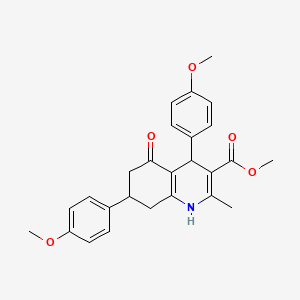![molecular formula C18H16N6O2 B11592813 (6Z)-6-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11592813.png)
(6Z)-6-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-{[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}HYDRAZINE is a complex organic molecule that features a combination of a dimethoxyphenyl group and a triazolophthalazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-{[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}HYDRAZINE typically involves the condensation of 3,4-dimethoxybenzaldehyde with a hydrazine derivative containing the triazolophthalazine structure. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the azomethine bond can yield the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, (1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-{[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}HYDRAZINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound is being explored for its therapeutic potential. Its ability to interact with specific biological targets suggests that it could be developed into a drug for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, (1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-{[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}HYDRAZINE is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.
作用機序
The mechanism of action of (1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-{[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}HYDRAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of cancer cell growth.
類似化合物との比較
Similar Compounds
- **(1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-{[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}HYDRAZINE shares structural similarities with other triazolophthalazine derivatives, such as (1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-{[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}HYDRAZINE.
Dichloroaniline: Another compound with a similar aromatic structure but different functional groups.
Uniqueness
The uniqueness of (1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-{[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}HYDRAZINE lies in its combination of a dimethoxyphenyl group and a triazolophthalazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C18H16N6O2 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-[1,2,4]triazolo[3,4-a]phthalazin-6-amine |
InChI |
InChI=1S/C18H16N6O2/c1-25-15-8-7-12(9-16(15)26-2)10-19-21-17-13-5-3-4-6-14(13)18-22-20-11-24(18)23-17/h3-11H,1-2H3,(H,21,23)/b19-10+ |
InChIキー |
UUTRJROCZBTIFY-VXLYETTFSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NN3C=NN=C3C4=CC=CC=C42)OC |
正規SMILES |
COC1=C(C=C(C=C1)C=NNC2=NN3C=NN=C3C4=CC=CC=C42)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11592732.png)
![{2-ethoxy-4-[(E)-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11592738.png)
![2-methoxyethyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11592742.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11592759.png)

![1-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B11592764.png)
![2-{(5Z)-5-[4-(acetyloxy)-3-methoxybenzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11592772.png)
![(2E)-2-cyano-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B11592779.png)
![2-Chloro-4-[4-(2-methylquinolin-4-yl)piperazin-1-yl]quinazoline](/img/structure/B11592780.png)
![6-(3-aminophenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11592787.png)
![6-amino-8-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11592796.png)

![methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11592818.png)

